1-(4-chlorophenyl)-6,8-difluoro-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline
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Overview
Description
1-(4-chlorophenyl)-6,8-difluoro-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline is a useful research compound. Its molecular formula is C22H11ClF3N3 and its molecular weight is 409.8. The purity is usually 95%.
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Scientific Research Applications
Molecular Sensors and Fluorophores
Molecular Sensing : The chromophore 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline, a related structure, has been identified as a versatile component for constructing brightly fluorescent molecular sensors. These sensors are applicable in metal ion recognition due to their strong analyte-induced fluorescence enhancement and bright ratiometric dual emission (Rurack et al., 2002).
Fluorescent Dyes and Solvatochromism : Certain derivatives of pyrazoloquinoline show potential as luminescent or electroluminescent dyes. They exhibit light emission in the green-yellow range of the visible spectrum depending on solvent polarity, indicating their usefulness in various optical applications (Danel et al., 2010).
Optical Properties and Quantum Chemical Studies
- Optical Absorption : A study on derivatives of 1,3-diphenyl-1H-Pyrazolo[3,4-b]quinoline including experimental investigations and quantum chemical calculations revealed insights into absorption spectra. These findings are vital for understanding the photophysical properties of such compounds, which could be relevant to the compound (Całus et al., 2006).
Electrochemical and Photophysical Properties
- Influence of Fluorine : Research on fluorine-substituted 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline derivatives shows that fluorine atoms modify properties like fluorescence quantum efficiency, absorption band position, and basicity. This is crucial for tuning the photophysical and electrochemical properties of these compounds (Szlachcic & Uchacz, 2018).
Corrosion Inhibition
- Corrosion Inhibitors : Quinoxaline derivatives, which share structural similarities with the compound , have been studied for their corrosion inhibition properties. These compounds were found effective in protecting mild steel in acidic medium, indicating potential industrial applications (Saraswat & Yadav, 2020).
Mechanism of Action
Target of Action
It is known that quinoline and indole derivatives, which share structural similarities with the compound, often bind with high affinity to multiple receptors . These receptors are typically involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, some indole derivatives have been reported to exhibit inhibitory activity against influenza A and Coxsackie B4 virus .
Biochemical Pathways
It is known that indole derivatives, which share structural similarities with the compound, can affect a variety of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
It can be inferred from related compounds that it likely has a broad range of biological activities, potentially including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Properties
IUPAC Name |
1-(4-chlorophenyl)-6,8-difluoro-3-(4-fluorophenyl)pyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H11ClF3N3/c23-13-3-7-16(8-4-13)29-22-17-9-15(25)10-19(26)21(17)27-11-18(22)20(28-29)12-1-5-14(24)6-2-12/h1-11H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFETZQWCIWAGBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(C3=C4C=C(C=C(C4=NC=C32)F)F)C5=CC=C(C=C5)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H11ClF3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
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